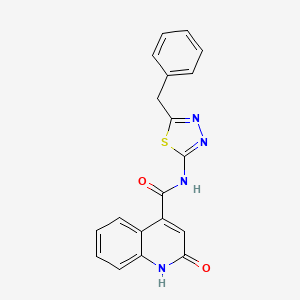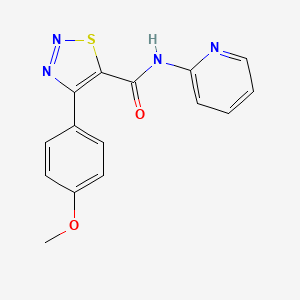![molecular formula C24H25N5O2 B11006218 3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B11006218.png)
3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a benzimidazole moiety through a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and quinazolinone intermediates. The benzimidazole nucleus can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid . The quinazolinone core is often prepared through the cyclization of anthranilic acid derivatives with formamide or its equivalents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the quinazolinone core would yield dihydroquinazolinones .
科学的研究の応用
3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving its molecular targets.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity . The quinazolinone core may also interact with cellular pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Bilastine: A compound with a similar benzimidazole moiety, used as an antihistamine.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another benzimidazole derivative with different substituents.
Uniqueness
What sets 3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one apart is its unique combination of a quinazolinone core and a benzimidazole moiety linked through a piperidine ring. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C24H25N5O2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
3-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl]quinazolin-4-one |
InChI |
InChI=1S/C24H25N5O2/c30-22(10-5-13-29-16-25-19-7-2-1-6-18(19)24(29)31)28-14-11-17(12-15-28)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,16-17H,5,10-15H2,(H,26,27) |
InChIキー |
JQGBBONYAHIEDN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCN4C=NC5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]butanamide](/img/structure/B11006139.png)
![1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B11006140.png)
![(3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B11006148.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11006156.png)

![N-(1H-indol-5-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11006169.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B11006173.png)
methanone](/img/structure/B11006177.png)

![Methyl 5-methyl-2-[({1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11006191.png)
![2-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11006195.png)



